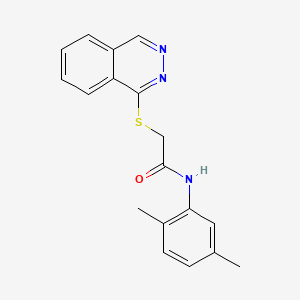
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, synthesis methods, and relevant research findings.
- Molecular Formula : C18H17N3OS
- Molecular Weight : 307.35 g/mol
- InChIKey : ZRJBDIYCBAFQNV-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of phthalazine derivatives, including this compound. A significant aspect of this compound is its ability to inhibit various bacterial strains.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 6.25 μg/mL | |
| Pseudomonas aeruginosa | 6.25 μg/mL |
The compound demonstrated significant antibacterial activity comparable to standard antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapy .
The mechanism by which this compound exerts its antimicrobial effects has been explored through molecular docking studies. These studies suggest that the compound interacts with bacterial DNA gyrase, a crucial enzyme for bacterial replication . The docking scores correlate with the observed antimicrobial activity, reinforcing the hypothesis of its targeted action.
Research Findings and Case Studies
A systematic study was conducted to evaluate the synthesis and biological evaluation of various phthalazine derivatives, including the target compound. The results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial and antifungal activities.
Case Study: Synthesis and Evaluation
In a recent publication, a series of phthalazine derivatives were synthesized and tested for their biological activities. Among these, this compound showed promising results against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)20-17(22)11-23-18-15-6-4-3-5-14(15)10-19-21-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVUKMPARZUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














